

# Repinotan Hydrochloride: A Technical Overview of its Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

**Repinotan hydrochloride** (BAY x 3702) is a potent and highly selective 5-HT1A receptor full agonist that was the subject of significant research and development efforts, primarily for its neuroprotective potential in acute ischemic stroke and traumatic brain injury. Despite promising preclinical evidence demonstrating its ability to reduce neuronal damage, repinotan ultimately failed to show sufficient efficacy in pivotal clinical trials, leading to the discontinuation of its development for these indications. This technical guide provides a comprehensive overview of the discovery, development history, mechanism of action, and key experimental findings related to **repinotan hydrochloride**.

## Introduction

Repinotan hydrochloride, an aminomethylchroman derivative, was first synthesized by Bayer Healthcare AG in the early 2000s.[1] It emerged from a research program aimed at developing compounds with high affinity and selectivity for the 5-HT1A receptor.[2] Initially investigated as an oral treatment for depression, its development focus shifted to its potential as a neuroprotective agent for acute neurological conditions such as ischemic stroke and traumatic brain injury, administered intravenously.[1][3]

# **Discovery and Development History**

### Foundational & Exploratory





The development of repinotan was underpinned by the hypothesis that activation of 5-HT1A receptors could confer neuroprotection in the context of ischemic injury. Preclinical studies in various animal models of stroke and brain injury showed that repinotan could significantly reduce infarct volume and improve functional outcomes.[4][5][6] These encouraging results propelled the compound into clinical development.

Phase I studies in healthy volunteers established the pharmacokinetic profile and safety of intravenously administered repinotan.[7] Subsequently, Phase II clinical trials, such as the BRAINS study, were conducted to assess its safety, tolerability, and dose-response in patients with acute ischemic stroke.[8] While the drug was generally well-tolerated, with a predictable side-effect profile, it did not demonstrate a statistically significant improvement in clinical outcomes compared to placebo.[8][9] A large, randomized, double-blind, placebo-controlled Phase III trial (NCT00044915) was initiated to further evaluate the efficacy and safety of repinotan in acute ischemic stroke patients.[10] However, due to insufficient efficacy, the development of repinotan for stroke and traumatic brain injury was ultimately halted.[1]

Despite its failure in the neurology space, research has continued to explore other potential applications for repinotan, such as its ability to counteract opioid-induced respiratory depression.[1][11]

## **Mechanism of Action**

Repinotan is a high-affinity, selective, full agonist of the 5-HT1A receptor subtype.[2][12] Its neuroprotective effects are believed to be mediated through a multi-faceted mechanism of action initiated by the activation of both pre- and post-synaptic 5-HT1A receptors.[4][13]

The primary mechanism involves the activation of G protein-coupled inwardly rectifying K+ channels (GIRKs).[4][13] This leads to neuronal hyperpolarization, which in turn inhibits neuron firing and reduces the release of the excitatory neurotransmitter glutamate.[4][13] By mitigating glutamate-induced excitotoxicity, repinotan protects neurons from overexcitation and subsequent cell death, a key pathological process in ischemic brain injury.[12]

Beyond this primary mechanism, experimental studies have indicated that repinotan influences several downstream signaling pathways involved in cell survival and apoptosis. These include:



- Activation of the PI3K/Akt pathway: This pro-survival pathway is known to inhibit apoptosis.
   [12]
- Modulation of Bcl-2 family proteins: Repinotan has been shown to affect the expression of the anti-apoptotic protein Bcl-2.[13]
- Inhibition of Caspase-3 activity: Repinotan can suppress the activity of this key executioner caspase in the apoptotic cascade, an effect potentially mediated through the MAPK and PKCα signaling pathways.[13]
- Increased release of neurotrophic factors: Repinotan has been observed to increase the release of nerve growth factor (NGF) and the serotonergic glial growth factor S-100beta.[13]

These interconnected pathways contribute to the overall neuroprotective profile of repinotan observed in preclinical models.

# **Quantitative Data Summary**

The following tables summarize the key quantitative data reported for **repinotan hydrochloride** across various studies.

Table 1: Receptor Binding Affinity (Ki)

| Receptor | Species/Tissue   | Ki (nM) | Reference |
|----------|------------------|---------|-----------|
| 5-HT1A   | Calf Hippocampus | 0.19    | [14]      |
| 5-HT1A   | Rat Cortex       | 0.25    | [14]      |
| 5-HT1A   | Human Cortex     | 0.25    | [14]      |
| 5-HT1A   | Rat Hippocampus  | 0.59    | [14]      |

## **Table 2: Pharmacokinetic Parameters in Humans**



| Parameter                                            | Population                            | Value                 | Reference |
|------------------------------------------------------|---------------------------------------|-----------------------|-----------|
| Half-life (t½)                                       | Healthy Young and<br>Elderly Subjects | 0.8 - 1.8 hours       | [15]      |
| Time to Steady State (Css)                           | Healthy Volunteers (IV infusion)      | 4 - 6 hours           | [15]      |
| Metabolism                                           | Humans                                | Primarily by CYP2D6   | [1][16]   |
| Elimination Half-life<br>(Extensive<br>Metabolizers) | Healthy Male<br>Volunteers            | ~1 hour               | [7]       |
| Elimination Half-life<br>(Poor Metabolizers)         | Healthy Male<br>Volunteers            | Up to 11 hours (mean) | [7]       |

**Table 3: Preclinical Efficacy in Stroke Models** 



| Animal Model                                       | Dosing Regimen                          | Infarct Volume<br>Reduction | Reference |
|----------------------------------------------------|-----------------------------------------|-----------------------------|-----------|
| Permanent Middle Cerebral Artery Occlusion (pMCAO) | 3 μg/kg (IV bolus)                      | 73%                         | [5]       |
| Permanent Middle Cerebral Artery Occlusion (pMCAO) | 3 and 10 μg/kg/h (IV infusion)          | 65%                         | [5]       |
| Permanent Middle Cerebral Artery Occlusion (pMCAO) | 10 μg/kg/h (IV<br>infusion, delayed 5h) | 43%                         | [5]       |
| Transient Middle Cerebral Artery Occlusion (tMCAO) | 10 μg/kg/h (IV<br>infusion, immediate)  | 97%                         | [5]       |
| Transient Middle Cerebral Artery Occlusion (tMCAO) | 10 μg/kg/h (IV<br>infusion, delayed 5h) | 81%                         | [5]       |
| Acute Subdural<br>Hematoma                         | 3 and 10 μg/kg/h (IV infusion)          | 65%                         | [5]       |
| Acute Subdural<br>Hematoma                         | 3 μg/kg/h (IV infusion,<br>delayed 5h)  | 54%                         | [5]       |

**Table 4: Clinical Trial Dosing** 



| Study                            | Indication                       | Dosing Regimen                                                      | Reference |
|----------------------------------|----------------------------------|---------------------------------------------------------------------|-----------|
| BRAINS Study (Phase              | Acute Ischemic Stroke            | 0.5, 1.25, or 2.5<br>mg/day (continuous IV<br>infusion for 72h)     | [8]       |
| Phase III Trial<br>(NCT00044915) | Acute Ischemic Stroke            | 1.25 mg (total dose)                                                | [10]      |
| Traumatic Brain Injury<br>Study  | Severe Traumatic<br>Brain Injury | 0.5, 1.25, or 2.50<br>mg/day (continuous IV<br>infusion for 7 days) | [17]      |

# Experimental Protocols In Vitro Receptor Binding Assays

Objective: To determine the binding affinity of **repinotan hydrochloride** for the 5-HT1A receptor.

#### Methodology:

- Tissue Preparation: Membranes are prepared from calf hippocampus, rat cortex, or human cortex, tissues known to have a high density of 5-HT1A receptors.
- Radioligand: A radiolabeled 5-HT1A receptor antagonist, such as [3H]8-OH-DPAT, is used.
- Assay: The tissue membranes are incubated with the radioligand in the presence of varying concentrations of repinotan hydrochloride.
- Separation: Bound and free radioligand are separated by rapid filtration.
- Quantification: The amount of bound radioactivity is measured using liquid scintillation counting.
- Data Analysis: The concentration of repinotan that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.



#### **Animal Models of Ischemic Stroke**

Objective: To evaluate the neuroprotective efficacy of repinotan in reducing infarct volume following an ischemic event.

Methodology (Middle Cerebral Artery Occlusion - MCAO):

- Animal Model: Male Wistar rats are commonly used.
- Anesthesia: Animals are anesthetized with an appropriate anesthetic agent (e.g., isoflurane).
- Surgical Procedure (Transient MCAO):
  - A midline incision is made in the neck to expose the common carotid artery.
  - A nylon monofilament is inserted into the internal carotid artery and advanced to occlude the origin of the middle cerebral artery.
  - After a defined period of occlusion (e.g., 2 hours), the filament is withdrawn to allow for reperfusion.
- Surgical Procedure (Permanent MCAO):
  - The middle cerebral artery is permanently occluded by electrocoagulation or ligation.
- Drug Administration: Repinotan hydrochloride or vehicle is administered intravenously as a bolus injection or continuous infusion at various time points before, during, or after the ischemic insult.
- Outcome Assessment:
  - After a survival period (e.g., 24 hours or 7 days), the animals are euthanized, and their brains are removed.
  - The brains are sectioned and stained with a marker for viable tissue (e.g., 2,3,5-triphenyltetrazolium chloride TTC) to delineate the infarct area.
  - The infarct volume is quantified using image analysis software.



# **Clinical Trial in Acute Ischemic Stroke (BRAINS Study)**

Objective: To assess the safety, tolerability, and dose of repinotan in patients with acute ischemic stroke.[8]

#### Methodology:

- Study Design: A double-blind, placebo-controlled, randomized, multicenter Phase II study.[8]
- Patient Population: Patients with acute hemispheric ischemia and a National Institutes of Health Stroke Scale (NIHSS) score of 4 to 25.[8]
- Intervention: Patients were randomized to receive a continuous intravenous infusion of placebo or repinotan at doses of 0.5, 1.25, or 2.5 mg/day for 72 hours.[8]
- Treatment Window: Treatment was initiated within six hours of symptom onset.[8]
- Outcome Measures:
  - Primary: Safety and tolerability, assessed by monitoring adverse events, vital signs, and laboratory parameters.
  - Secondary: Efficacy was evaluated at four weeks and three months using neurological and functional outcome scales.[8]

# Visualizations Signaling Pathways of Repinotan





Click to download full resolution via product page

Caption: Repinotan's neuroprotective signaling cascade.

# **Experimental Workflow for Preclinical MCAO Studies**





Click to download full resolution via product page

Caption: Workflow of preclinical MCAO experiments.



### Conclusion

Repinotan hydrochloride represents a case study in the challenges of translating promising preclinical neuroprotective effects into clinical efficacy. While the compound demonstrated a clear mechanism of action and robust effects in animal models of stroke and traumatic brain injury, it ultimately failed to meet its primary endpoints in human trials for these indications. The development history of repinotan underscores the complexities of developing drugs for acute neurological emergencies and highlights the translational gap that often exists between preclinical and clinical research in this field. Nevertheless, the extensive research conducted on repinotan has contributed valuable insights into the role of the 5-HT1A receptor in neuronal injury and survival, and ongoing investigations may yet identify alternative therapeutic applications for this potent and selective agonist.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

# References

- 1. Repinotan Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Repinotan Bayer PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. research.rug.nl [research.rug.nl]
- 5. Neuroprotective efficacy of repinotan HCl, a 5-HT1A receptor agonist, in animal models of stroke and traumatic brain injury PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The selective 5-HT(1A) receptor agonist repinotan HCl attenuates histopathology and spatial learning deficits following traumatic brain injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics of escalating doses of intravenous repinotan in healthy male volunteers
   PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The BRAINS study: safety, tolerability, and dose-finding of repinotan in acute stroke -PubMed [pubmed.ncbi.nlm.nih.gov]



- 9. A Review of the Neuroprotective Properties of the 5-HT1A Receptor Agonist Repinotan HC1 (BAY × 3702) in Ischemic Stroke PMC [pmc.ncbi.nlm.nih.gov]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
- 11. Repinotan, a selective 5-HT1A-R-agonist, antagonizes morphine-induced ventilatory depression in anesthetized rats [pubmed.ncbi.nlm.nih.gov]
- 12. go.drugbank.com [go.drugbank.com]
- 13. A review of the neuroprotective properties of the 5-HT1A receptor agonist repinotan HCl (BAYx3702) in ischemic stroke PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
- 15. Effect of gender and age on the pharmacokinetics of repinotan PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Evaluation of interethnic differences in repinotan pharmacokinetics by using population approach PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Repinotan (BAY x 3702): a 5HT1A agonist in traumatically brain injured patients PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Repinotan Hydrochloride: A Technical Overview of its Discovery and Development]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b057086#repinotan-hydrochloride-discovery-and-development-history]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com